molecular formula C13H15ClN2O2 B3982269 1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol

1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol

Cat. No. B3982269
M. Wt: 266.72 g/mol
InChI Key: OXIJIOVNGAEURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol, also known as CGP 12177, is a synthetic beta-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of beta-adrenergic receptors.

Mechanism of Action

1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 works by blocking the beta-adrenergic receptors, which are responsible for regulating the activity of the sympathetic nervous system. This leads to a decrease in the activity of the sympathetic nervous system, resulting in a decrease in heart rate, blood pressure, and airway smooth muscle tone.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as decrease airway smooth muscle tone. It has also been shown to increase insulin secretion and decrease lipolysis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic receptors without the interference of other receptors. One limitation of using this compound 12177 is its short half-life, which can make it difficult to use in long-term studies.

Future Directions

There are a number of future directions for research involving 1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177. One area of research is the development of new beta-adrenergic receptor antagonists that have longer half-lives and improved specificity. Another area of research is the use of this compound 12177 in the treatment of cardiovascular and respiratory diseases, such as hypertension and asthma. Finally, there is a need for further research into the biochemical and physiological effects of this compound 12177, particularly in relation to insulin secretion and lipolysis.

Scientific Research Applications

1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 is widely used in scientific research to study the physiological and biochemical effects of beta-adrenergic receptors. It is commonly used in studies involving the cardiovascular system, such as the regulation of heart rate and blood pressure. It is also used in studies involving the respiratory system, such as the regulation of airway smooth muscle tone.

properties

IUPAC Name

1-(4-chlorophenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-10-15-6-7-16(10)8-12(17)9-18-13-4-2-11(14)3-5-13/h2-7,12,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIJIOVNGAEURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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